molecular formula C18H19F2N3OS B11054036 1-cyclohexyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

1-cyclohexyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one

Cat. No. B11054036
M. Wt: 363.4 g/mol
InChI Key: CDHPFOTWQYSKKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-cyclohexyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one is a complex organic compound that features a unique combination of cyclohexyl, difluorophenyl, and dihydropyrazolo[3,4-d][1,3]thiazinone structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclohexyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.

    Introduction of the thiazinone moiety: This involves the cyclization of the pyrazole intermediate with a thiocarbonyl compound under acidic or basic conditions.

    Attachment of the cyclohexyl and difluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-cyclohexyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazinone moiety to a thiazolidine ring.

    Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiazolidine derivatives.

    Substitution: Halogenated or nitrated derivatives of the difluorophenyl group.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent, particularly in the development of anti-inflammatory or anticancer drugs.

    Materials Science: Its unique structure makes it a candidate for use in the development of advanced materials, such as liquid crystals or organic semiconductors.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 1-cyclohexyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

    1-cyclohexyl-4-(3,4-difluorophenyl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one: can be compared with other pyrazolo[3,4-d][1,3]thiazinone derivatives, such as those with different substituents on the phenyl ring or the pyrazole ring.

Uniqueness

    Structural Uniqueness: The combination of cyclohexyl, difluorophenyl, and dihydropyrazolo[3,4-d][1,3]thiazinone structures is unique and contributes to the compound’s distinct chemical and physical properties.

    Functional Uniqueness:

properties

Molecular Formula

C18H19F2N3OS

Molecular Weight

363.4 g/mol

IUPAC Name

1-cyclohexyl-4-(3,4-difluorophenyl)-6-methyl-2,4-dihydropyrazolo[3,4-d][1,3]thiazin-3-one

InChI

InChI=1S/C18H19F2N3OS/c1-10-21-17-15(16(25-10)11-7-8-13(19)14(20)9-11)18(24)22-23(17)12-5-3-2-4-6-12/h7-9,12,16H,2-6H2,1H3,(H,22,24)

InChI Key

CDHPFOTWQYSKKL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C(S1)C3=CC(=C(C=C3)F)F)C(=O)NN2C4CCCCC4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.